molecular formula C18H20F2N8 B12247505 2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12247505
M. Wt: 386.4 g/mol
InChI Key: VOTZNOJWZVPGDN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a unique combination of cyclopropyl, difluoromethyl, and triazolopyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This core can be synthesized by the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) under supercritical carbon dioxide conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is unique due to the combination of its cyclopropyl, difluoromethyl, and triazolopyrimidine groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C18H20F2N8

Molecular Weight

386.4 g/mol

IUPAC Name

7-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H20F2N8/c1-11-8-15(28-18(23-11)21-10-22-28)27-6-4-26(5-7-27)14-9-13(16(19)20)24-17(25-14)12-2-3-12/h8-10,12,16H,2-7H2,1H3

InChI Key

VOTZNOJWZVPGDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5

Origin of Product

United States

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